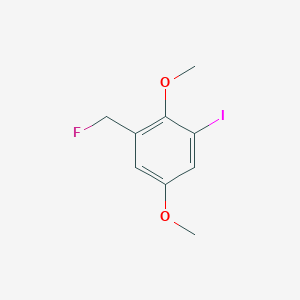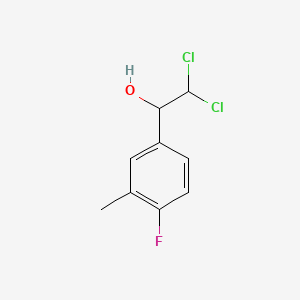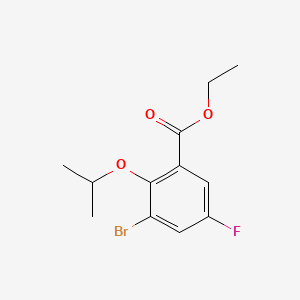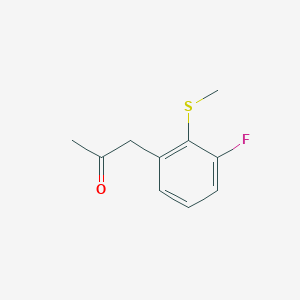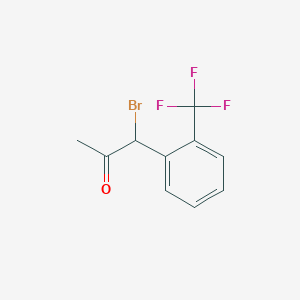
6-(4-Fluorophenyl)-3h-pteridin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(4-Fluorophenyl)-3h-pteridin-4-one is a heterocyclic compound that belongs to the pteridine family. Pteridines are known for their diverse biological activities and are found in various natural products, including folic acid and biopterin. The presence of a fluorophenyl group in this compound enhances its chemical properties, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Fluorophenyl)-3h-pteridin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the condensation of 4-fluoroaniline with a suitable aldehyde or ketone, followed by cyclization with formamide or formic acid. The reaction is usually carried out under reflux conditions with a catalyst such as acetic acid or sulfuric acid to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations. This ensures the efficient production of the compound on a large scale.
Analyse Chemischer Reaktionen
Types of Reactions
6-(4-Fluorophenyl)-3h-pteridin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydropteridines.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions include various substituted pteridines, quinones, and reduced pteridine derivatives. These products can have different biological activities and applications.
Wissenschaftliche Forschungsanwendungen
6-(4-Fluorophenyl)-3h-pteridin-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex pteridine derivatives.
Biology: The compound is studied for its potential role in enzyme inhibition and as a probe for biological pathways.
Medicine: Research is ongoing to explore its potential as an anticancer, antiviral, and anti-inflammatory agent.
Industry: It is used in the development of fluorescent probes and other diagnostic tools.
Wirkmechanismus
The mechanism of action of 6-(4-Fluorophenyl)-3h-pteridin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorophenyl group enhances its binding affinity to these targets, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-(4-Chlorophenyl)-3h-pteridin-4-one
- 6-(4-Methylphenyl)-3h-pteridin-4-one
- 6-(4-Bromophenyl)-3h-pteridin-4-one
Uniqueness
6-(4-Fluorophenyl)-3h-pteridin-4-one is unique due to the presence of the fluorine atom, which significantly influences its chemical and biological properties. The fluorine atom enhances the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it more effective in various applications compared to its analogs.
Eigenschaften
CAS-Nummer |
102606-78-0 |
|---|---|
Molekularformel |
C12H7FN4O |
Molekulargewicht |
242.21 g/mol |
IUPAC-Name |
6-(4-fluorophenyl)-3H-pteridin-4-one |
InChI |
InChI=1S/C12H7FN4O/c13-8-3-1-7(2-4-8)9-5-14-11-10(17-9)12(18)16-6-15-11/h1-6H,(H,14,15,16,18) |
InChI-Schlüssel |
RNKPEIAFFFKDGO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=CN=C3C(=N2)C(=O)NC=N3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-Oxo-3-oxa-7-aza-bicyclo[3.3.1]nonane-7-carboxylic acid tert-butyl ester](/img/structure/B14040885.png)
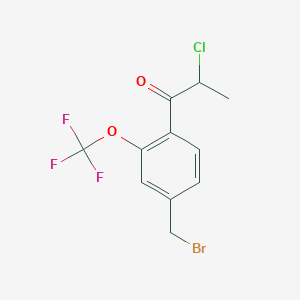


![endo-3-Amino-9-Boc-9-azabicyclo[3.3.1]nonane HCl](/img/structure/B14040922.png)

![1-((1R,3R,4S,7R)-1-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-7-hydroxy-2,5-dioxabicyclo[2.2.1]heptan-3-yl)-5-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14040933.png)
